3'-(2-(Diisopropylamino)ethoxy)acetophenone hydrochloride
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Overview
Description
3’-(2-(Diisopropylamino)ethoxy)acetophenone hydrochloride is a chemical compound that belongs to the class of acetophenone derivatives. It is characterized by the presence of a diisopropylamino group attached to an ethoxy chain, which is further connected to the acetophenone core. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-(Diisopropylamino)ethoxy)acetophenone hydrochloride typically involves the reaction of acetophenone with diisopropylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3’-(2-(Diisopropylamino)ethoxy)acetophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diisopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3’-(2-(Diisopropylamino)ethoxy)acetophenone hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-(2-(Diisopropylamino)ethoxy)acetophenone hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group can interact with biological receptors or enzymes, leading to inhibition or activation of certain pathways. The ethoxyacetophenone core may also play a role in the compound’s activity by facilitating binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride
- β-Dimethylaminopropiophenone hydrochloride
Uniqueness
3’-(2-(Diisopropylamino)ethoxy)acetophenone hydrochloride is unique due to the presence of the diisopropylamino group and the ethoxy linkage, which confer specific chemical properties and reactivity. This makes it distinct from other acetophenone derivatives and suitable for specialized applications in research and industry.
Properties
CAS No. |
20809-28-3 |
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Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
2-(3-acetylphenoxy)ethyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-12(2)17(13(3)4)9-10-19-16-8-6-7-15(11-16)14(5)18;/h6-8,11-13H,9-10H2,1-5H3;1H |
InChI Key |
PHMZJQWILGVPRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC1=CC=CC(=C1)C(=O)C)C(C)C.[Cl-] |
Origin of Product |
United States |
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